molecular formula C24H18N2O4 B6099327 N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]

N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]

Cat. No. B6099327
M. Wt: 398.4 g/mol
InChI Key: LXSGFUZTWVDKFG-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide and has a naphthalene and furyl group attached to it.

Mechanism of Action

The mechanism of action of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is not well understood. However, it is believed that the naphthalene and furyl groups in the compound play a role in its electronic properties, which may contribute to its potential applications in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. However, it has been shown that this compound is not toxic to cells and has low cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is its potential applications in organic electronics. Additionally, it has low cytotoxicity, which makes it a suitable candidate for use in cell-based assays. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. One direction is to explore its potential applications in other areas, such as photovoltaics and field-effect transistors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with biological systems. Finally, efforts should be made to improve the solubility of this compound in water, which may expand its potential applications in various experiments.

Synthesis Methods

The synthesis of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] involves the reaction of 2-furylacrylamide and 2,3-dibromo-1,4-naphthoquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified using column chromatography.

Scientific Research Applications

N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] has been used in various scientific research studies due to its potential applications. One of the main applications of this compound is in the field of organic electronics. It has been shown that this compound can be used as a hole transport material in organic light-emitting diodes (OLEDs). Additionally, it has been used as a building block for the synthesis of other organic compounds with potential applications in electronic devices.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-23(11-9-19-7-3-13-29-19)25-21-15-17-5-1-2-6-18(17)16-22(21)26-24(28)12-10-20-8-4-14-30-20/h1-16H,(H,25,27)(H,26,28)/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSGFUZTWVDKFG-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C=CC3=CC=CO3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2)NC(=O)/C=C/C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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